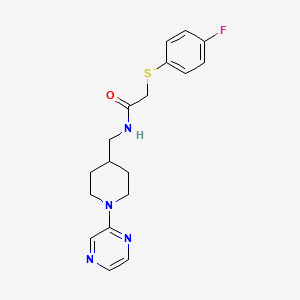![molecular formula C16H19N5O3S B2444731 4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2191266-32-5](/img/structure/B2444731.png)
4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C16H19N5O3S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
A novel approach to the synthesis of pyrindines and tetrahydroquinolines involves a one-pot, four-component process that utilizes a cyclic N-morpholino alkene among other reactants. This method highlights the compound's role in facilitating the synthesis of cyclopentyl and cyclohexyl annealed pyridines, demonstrating its importance in the development of heterocyclic chemistry and its applications in pharmaceutical chemistry, where pyridine derivatives find broad applications (Yehia, Polborn, & Müller, 2002).
Pharmacological Research
The discovery of a potent non-nitrogen containing morpholine isostere demonstrates the compound's significance in inhibiting the PI3K-AKT-mTOR pathway, a critical target in cancer therapy. This research illustrates the compound's utility in developing novel inhibitors that can form key hydrogen bonding interactions, essential for selective kinase inhibition (Hobbs et al., 2019).
Antimicrobial Activity
Novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety, synthesized through reactions involving morpholine, have shown promising antibacterial and antifungal activities. This application underscores the compound's potential in developing new antimicrobial agents, highlighting its importance in addressing antibiotic resistance (Zaki, El-Dean, Radwan, & Ammar, 2020).
Agricultural Chemistry
In agricultural chemistry, morpholine derivatives have been explored for their insecticidal activities against pests like the cowpea aphid, Aphis craccivora Koch. Research into pyridine derivatives, including those with morpholine groups, demonstrates their potential for developing more effective and environmentally friendly insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
For instance, some pyrimidine derivatives have been found to present better anti-fibrotic activities than certain standard drugs .
Biochemical Pathways
It’s known that some pyrimidine derivatives effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro , indicating their role in anti-fibrotic activities.
Result of Action
Similar pyrimidine derivatives have shown to present better anti-fibrotic activities than certain standard drugs .
properties
IUPAC Name |
4-(8-pyridin-3-ylsulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c22-25(23,14-4-1-5-17-12-14)21-6-2-3-13-11-18-16(19-15(13)21)20-7-9-24-10-8-20/h1,4-5,11-12H,2-3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUODDWUPJMOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CN=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-ethylurea](/img/structure/B2444648.png)


![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2444652.png)
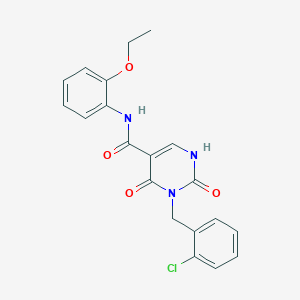
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2444655.png)
![3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione](/img/structure/B2444657.png)
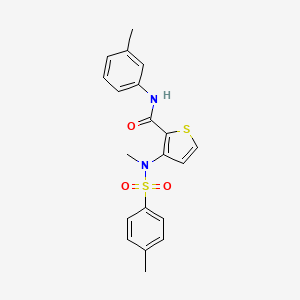

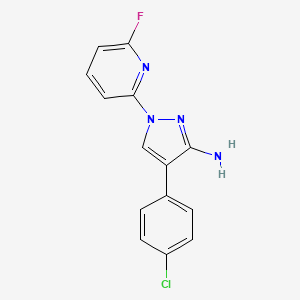
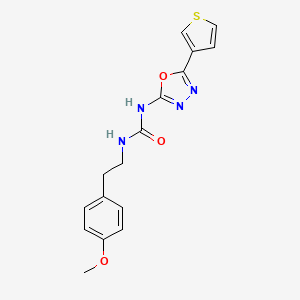
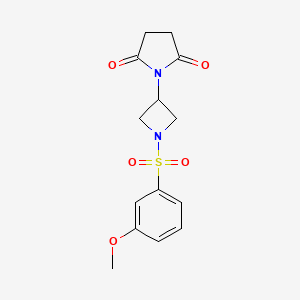
![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2444670.png)
